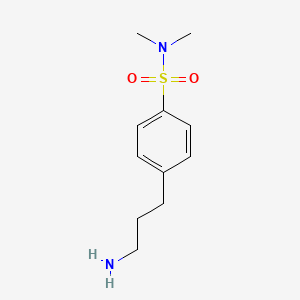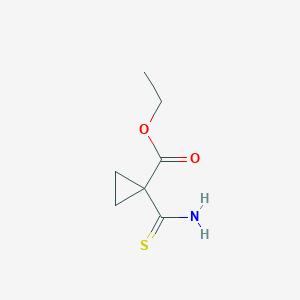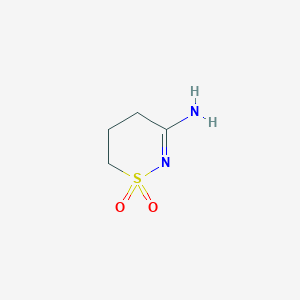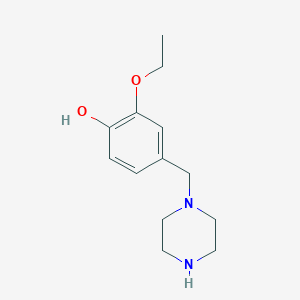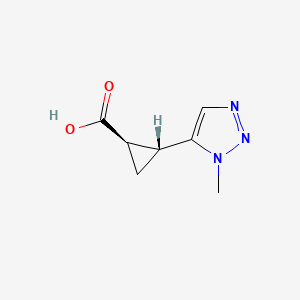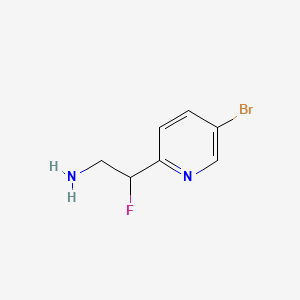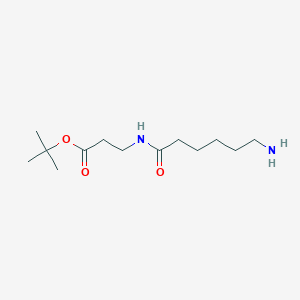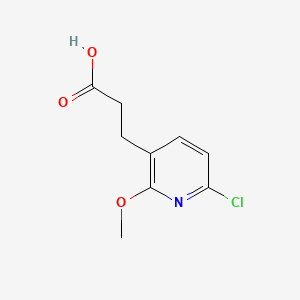
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 2-position The propanoic acid moiety is attached to the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-methoxypyridine. This can be achieved by chlorination of 2-methoxypyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Grignard Reaction: The 6-chloro-2-methoxypyridine is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable oxidizing or reducing agents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Methylated derivatives.
Esterification: Ester derivatives of this compound.
科学研究应用
Chemistry
In chemistry, 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity, while the propanoic acid moiety can affect its solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(6-Chloro-2-methoxypyridin-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group on the pyridine ring, along with the propanoic acid moiety, allows for versatile applications in various fields.
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9-6(3-5-8(12)13)2-4-7(10)11-9/h2,4H,3,5H2,1H3,(H,12,13) |
InChI 键 |
ZEUZSHRJUWGNMN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)Cl)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


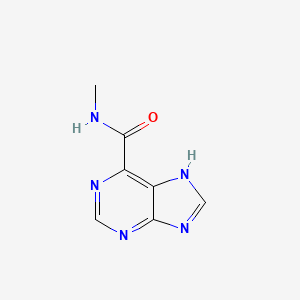
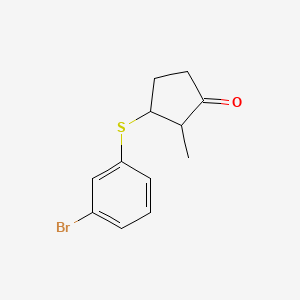
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

